molecular formula C14H29BrO B14715506 1-(2-Bromoethoxy)dodecane CAS No. 22732-79-2

1-(2-Bromoethoxy)dodecane

Cat. No.: B14715506
CAS No.: 22732-79-2
M. Wt: 293.28 g/mol
InChI Key: FCLPYIDOXPMKQR-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)dodecane is a brominated aliphatic compound consisting of a dodecane backbone (12-carbon chain) with a 2-bromoethoxy group (-OCH2CH2Br) attached.

Properties

CAS No.

22732-79-2

Molecular Formula

C14H29BrO

Molecular Weight

293.28 g/mol

IUPAC Name

1-(2-bromoethoxy)dodecane

InChI

InChI=1S/C14H29BrO/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h2-14H2,1H3

InChI Key

FCLPYIDOXPMKQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)dodecane can be synthesized through the reaction of dodecanol with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of dodecanol is replaced by the bromoethoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)dodecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of ethers or alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of ethers or alcohols.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(2-Bromoethoxy)dodecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in modifying biological molecules for research purposes.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism by which 1-(2-Bromoethoxy)dodecane exerts its effects is primarily through its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by introducing the bromoethoxy group, which can alter the physical and chemical properties of the target molecules.

Comparison with Similar Compounds

Aliphatic Bromoethoxy Compounds vs. Aromatic Bromoethoxy Derivatives

1-(2-Bromoethoxy)dodecane differs significantly from aromatic analogs like 1-(2-Bromoethoxy)-4-methylbenzene (CAS 18800-34-5) and 1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS 6954-77-4). Key distinctions include:

Property This compound (Aliphatic) 1-(2-Bromoethoxy)-4-methylbenzene (Aromatic)
Backbone Dodecane chain Benzene ring
Reactivity Likely undergoes SN2 reactions Participates in electrophilic substitutions
Boiling Point Expected >250°C (inferred from dodecane derivatives) 107–108°C (at 8 mmHg)
Applications Surfactant precursor Intermediate in organic synthesis

The aliphatic chain in this compound enhances hydrophobicity, making it more suitable for micelle formation compared to aromatic analogs. However, aromatic derivatives exhibit greater stability in electrophilic environments due to resonance effects .

Comparison with Alkyl Bromides (e.g., 1-Bromododecane)

Alkyl bromides like 1-bromododecane (synthesized from 1-dodecanol via HBr/H2SO4 ) lack the ethoxy spacer, leading to differences in reactivity and applications:

Property This compound 1-Bromododecane
Structure -OCH2CH2Br attached to dodecane -Br directly attached to terminal carbon
Reactivity Bromine on secondary carbon (slower SN2) Bromine on primary carbon (faster SN2)
Solubility Higher polarity due to ether oxygen More hydrophobic
Use Cases Potential surfactant building block Alkylating agent in organic synthesis

The ethoxy group in this compound introduces steric hindrance, reducing SN2 reactivity compared to 1-bromododecane. However, the ether linkage may facilitate phase-transfer catalytic behavior .

Comparison with Bromoacetal Derivatives

Compounds like 2-bromo-1,1-diethoxyethane (bromoacetal) share the bromoethoxy motif but feature acetal groups instead of long alkyl chains:

Property This compound 2-Bromo-1,1-diethoxyethane
Backbone Aliphatic (C12H25-) Acetal (CH2CH(OEt)2)
Volatility Low volatility (high molecular weight) Higher volatility (bp ~126°C)
Applications Surfactant precursor Protecting group in organic synthesis

Bromoacetals are more suited for temporary protection of aldehydes, whereas this compound’s long chain aligns with applications requiring hydrophobic interactions .

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